2-hydroxy-n-(4-methoxy-2-methylphenyl)-11h-benzo[a]carbazole-3-carboxamide
Overview
Description
2-hydroxy-n-(4-methoxy-2-methylphenyl)-11h-benzo[a]carbazole-3-carboxamide is a complex organic compound with the molecular formula C25H20N2O3. It is known for its unique structure, which includes a benzo[a]carbazole core and various functional groups that contribute to its chemical properties .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways, with downstream effects depending on the specific activity.
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby influencing its activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function .
Cellular Effects
The effects of 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression. It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that it can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- vary with different dosages. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments .
Subcellular Localization
The subcellular localization of 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of 2-hydroxy-n-(4-methoxy-2-methylphenyl)-11h-benzo[a]carbazole-3-carboxamide involves several steps. One common method starts with 2,3-acid, phenylhydrazine, and 4-methoxyaniline as raw materials. The 2,3-acid is first sulfonated using fuming sulfuric acid, followed by alkaline fusion with sodium hydroxide. The resulting product is then condensed with phenylhydrazine in a chlorobenzene medium to form 2-hydroxy-1,2-benzocarbazole-3-carboxylic acid. This intermediate is then condensed with 4-methoxyaniline, neutralized, distilled, filtered, and dried to obtain the final product .
Chemical Reactions Analysis
2-hydroxy-n-(4-methoxy-2-methylphenyl)-11h-benzo[a]carbazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amides and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and hydroxyl groups, leading to the formation of various substituted derivatives
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the dyeing of cotton, polyvinyl alcohol (PVA), and glue, providing black and purple hues
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-n-(4-methoxy-2-methylphenyl)-11h-benzo[a]carbazole-3-carboxamide include:
- 2-Hydroxy-N-(4-methoxyphenyl)-11H-benzo[a]carbazole-3-carboxamide
- 11H-Benzo[a]carbazole-3-carboxamide, 1,1’-[[9-(1-methylethylidene)-9H-fluorene-2,7-diyl]bis(azo)]bis[2-hydroxy-N-(4-methoxy-2-methylphenyl)-]
These compounds share similar structural features but differ in their specific functional groups and substituents, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
2-hydroxy-N-(4-methoxy-2-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-14-11-16(30-2)8-10-21(14)27-25(29)20-12-15-7-9-18-17-5-3-4-6-22(17)26-24(18)19(15)13-23(20)28/h3-13,26,28H,1-2H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGDWNYWMLZUEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064020 | |
Record name | 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064020 | |
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Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5840-22-2 | |
Record name | 2-Hydroxy-N-(4-methoxy-2-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5840-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 11H-Benzo(a)carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005840222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50653 | |
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Record name | 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4'-methoxy-2'-methyl-11H-benzo[a]carbazole-3-carboxanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.936 | |
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